3-(Cyclohexyloxy)propan-1-ol
Overview
Description
“3-(Cyclohexyloxy)propan-1-ol” is a chemical compound with the molecular formula C9H18O2 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “3-(Cyclohexyloxy)propan-1-ol” is represented by the InChI code: 1S/C9H18O2/c10-7-4-8-11-9-5-2-1-3-6-9/h9-10H,1-8H2 . The molecular weight of this compound is 158.24 .Physical And Chemical Properties Analysis
“3-(Cyclohexyloxy)propan-1-ol” is a liquid at room temperature . It has a molecular weight of 158.24 .Scientific Research Applications
Cyclisation and Regioselectivity Studies
3-(Cyclohexyloxy)propan-1-ol and similar compounds have been studied for their cyclisation processes and regioselectivity. For example, 3-(p-methylphenyl)propan-1-ol undergoes 1,5- and 1,6-cyclisation via aryl radical cation and alkoxyl radical intermediates, indicating significant differences in product yields and regioselectivities based on pH variations (Goosen, McCleland, & Rinaldi, 1993).
Synthesis and Antimicrobial Activity
Research has also delved into the synthesis of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, including 3-(Cyclohexyloxy)propan-1-ol derivatives. These compounds were tested against human pathogens like Staphylococcus aureus, demonstrating antimicrobial activities (Čižmáriková et al., 2020).
Metal Stabilization in Organic Media
3-(Cyclohexyloxy)propan-1-ol has been used in the stabilization of metals like copper and lead in organic media, such as kerosene. This application ensures the stability of metals in a homogenous three-component solution for at least 24 hours (Silva, Campos, Curtius, & Sella, 1993).
Catalytic Activity in Oxidation Processes
The compound has been involved in studies related to catalytic activities, like in the oxidation of cyclohexene using different types of oxidants. New Co(II) phthalocyanine complexes bearing 3-(Cyclohexyloxy)propan-1-ol derivatives were synthesized and characterized for this purpose (Aktaş et al., 2013).
Role in Synthesis of Beta-Blockers
This compound plays a role in the synthesis of beta-blockers. Research on new yeast strains for the enantioselective production of halohydrin precursors, including 1-chloro-3-(1-naphthyloxy)propan-2-ol, a Propranolol precursor, highlights its importance in medicinal chemistry (Lagos, Campo, Llama, & Sinisterra, 2002).
Fluorescent Donor-Acceptor System Construction
It has also been used in the construction of fluorescent donor-acceptor systems, where 1,1-disubstituted 3-aryl-2-propyn-1-ols, including derivatives of 3-(Cyclohexyloxy)propan-1-ol, are used in regio- and stereoselective cross-coupling processes (Horita et al., 2007).
Exploration in Dendrimer Synthesis
The compound's derivatives have been explored in the synthesis of poly(ether imine) dendrimers, which are used in various biological studies due to their non-toxic nature. These dendrimers, originating from 3-amino-propan-1-ol, have been constructed rapidly and utilized in diverse applications (Krishna, Jain, Tatu, & Jayaraman, 2005).
Use in Corrosion Inhibition Studies
Finally, tertiary amines derived from 3-(Cyclohexyloxy)propan-1-ol have been synthesized and investigated for their inhibitive performance on carbon steel corrosion. These compounds demonstrate protective properties against anodic dissolution of iron (Gao, Liang, & Wang, 2007).
Safety and Hazards
properties
IUPAC Name |
3-cyclohexyloxypropan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c10-7-4-8-11-9-5-2-1-3-6-9/h9-10H,1-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZISPFMRVBHTCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
75322-09-7 | |
Record name | 3-(cyclohexyloxy)propan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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